![molecular formula C20H19F3N2O7S B4058294 N-{4-hydroxy-3-[3-methyl-2-oxo-1-(trifluoroacetyl)butyl]phenyl}-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4058294.png)
N-{4-hydroxy-3-[3-methyl-2-oxo-1-(trifluoroacetyl)butyl]phenyl}-2-methyl-5-nitrobenzenesulfonamide
Overview
Description
N-{4-hydroxy-3-[3-methyl-2-oxo-1-(trifluoroacetyl)butyl]phenyl}-2-methyl-5-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C20H19F3N2O7S and its molecular weight is 488.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-{4-hydroxy-3-[3-methyl-2-oxo-1-(trifluoroacetyl)butyl]phenyl}-2-methyl-5-nitrobenzenesulfonamide is 488.08650661 g/mol and the complexity rating of the compound is 851. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{4-hydroxy-3-[3-methyl-2-oxo-1-(trifluoroacetyl)butyl]phenyl}-2-methyl-5-nitrobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{4-hydroxy-3-[3-methyl-2-oxo-1-(trifluoroacetyl)butyl]phenyl}-2-methyl-5-nitrobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Applications and Characterization
- The synthesis and characterization of sulfonamide molecules, including derivatives similar to the compound , have been a subject of research. For instance, a study focused on the synthesis, structural characterization, and computational study of a newly synthesized sulfonamide molecule. This research delved into the structural and electronic properties, investigated the type and nature of intermolecular interaction in the crystal state, and provided insights through computational methods like DFT/B3LYP levels of theory. The study also explored the compound's reactivity descriptors, offering a detailed analysis of its potential applications in various fields (P. Murthy et al., 2018).
Mechanistic Insights into Reduction Processes
- Another aspect of research involving sulfonamides is understanding their behavior in reduction processes. A study reported on the cathodic cleavage of the nitrobenzenesulfonyl group from aliphatic amines, shedding light on the mechanistic pathways and the potential utility of such processes in synthetic chemistry (M. Zanoni & N. Stradiotto, 1991).
Contributions to Medicinal Chemistry
- Sulfonamide derivatives also find applications in medicinal chemistry, where they are explored for various biological activities. Research into the modulation of pH in HNO (azanone, nitroxyl) donation by Piloty's acid derivatives, which include sulfonamide groups, offers insights into their potential therapeutic uses. This study highlights how the structural modifications can drastically alter the pH range of HNO donation, which is significant for developing therapeutics (Kiran T. Sirsalmath et al., 2013).
Environmental Applications
- The environmental degradation of nitrobenzene and related compounds through advanced oxidation processes is another area of research. Studies on the degradation of nitrobenzene in wastewater using O3/FeOOH in a rotating packed bed provide valuable data on improving the efficiency of these processes. This research could guide the development of more efficient methods for treating contaminated water (Pengyang Li et al., 2020).
properties
IUPAC Name |
N-[4-hydroxy-3-(1,1,1-trifluoro-5-methyl-2,4-dioxohexan-3-yl)phenyl]-2-methyl-5-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O7S/c1-10(2)18(27)17(19(28)20(21,22)23)14-8-12(5-7-15(14)26)24-33(31,32)16-9-13(25(29)30)6-4-11(16)3/h4-10,17,24,26H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSNEPOXNVSVJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC(=C(C=C2)O)C(C(=O)C(C)C)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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